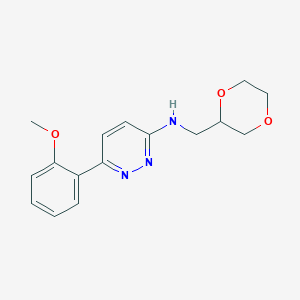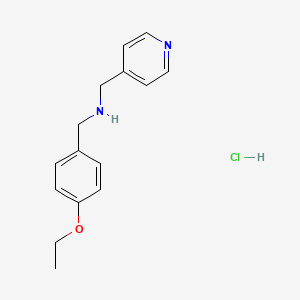
N-(4-bromophenyl)-1-butanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1-butanesulfonamide, also known as N-(4-bromophenyl)butane-1-sulfonamide or BPS, is a sulfonamide compound that has been widely used in scientific research. BPS is a white crystalline powder that is soluble in water and ethanol. It has been used as a substitute for bisphenol A (BPA), a chemical that has been linked to adverse health effects. BPS has been found to have similar properties to BPA, but with lower toxicity levels.
Mechanism of Action
BPS is believed to act as an endocrine disruptor by binding to estrogen receptors. It has also been found to affect other hormone receptors, such as androgen and thyroid hormone receptors. BPS has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration and context.
Biochemical and Physiological Effects
BPS has been found to have a range of biochemical and physiological effects. It has been shown to affect cell proliferation, apoptosis, and differentiation. BPS has also been found to affect gene expression and protein synthesis in various cell types. In addition, BPS has been shown to have effects on the nervous system, cardiovascular system, and immune system.
Advantages and Limitations for Lab Experiments
One advantage of using BPS in lab experiments is its lower toxicity level compared to BPA. This allows for higher concentrations to be used without causing adverse effects. However, one limitation is that BPS has been found to have similar effects to BPA, which may limit its usefulness in certain studies.
Future Directions
There are several future directions for research on BPS. One area of interest is its potential as an endocrine disruptor and its effects on reproductive health and development. BPS has also been studied for its effects on the nervous system and cardiovascular system. Further research is needed to fully understand the mechanisms of action of BPS and its potential effects on human health.
Synthesis Methods
BPS can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-bromoaniline with butane-1-sulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Scientific Research Applications
BPS has been used in a variety of scientific research applications. It has been studied for its potential as an endocrine disruptor, as well as its effects on reproductive health and development. BPS has also been used as a tool in biochemical and physiological studies.
properties
IUPAC Name |
N-(4-bromophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFMNABVIHFWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5351757.png)
![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
amine hydrochloride](/img/structure/B5351778.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5351789.png)
![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)